25-Anhydrocimigenol 3-O-β-D-Xylosid
Übersicht
Beschreibung
25-Anhydrocimigenol 3-o-beta-D-xyloside is a cycloartane glycoside derived from the roots of Cimicifuga foetida, a plant belonging to the Ranunculaceae family . This compound has a molecular formula of C35H54O8 and a molecular weight of 602.8 g/mol . It is known for its notable cytotoxicity against certain cancer cell lines .
Wissenschaftliche Forschungsanwendungen
25-Anhydrocimigenol 3-o-beta-D-xyloside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cycloartane glycosides and their derivatives.
Biology: The compound’s cytotoxicity against cancer cell lines makes it a valuable tool in cancer research.
Medicine: Research into its potential therapeutic effects, particularly its anti-cancer properties, is ongoing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 25-Anhydrocimigenol 3-o-beta-D-xyloside involves the extraction and isolation from the roots of Cimicifuga foetida . The compound can be purified using various chromatographic techniques. The melting point of the compound is 245–246°C, and it shows specific optical rotation ([α] D +8.42°) in a mixture of chloroform and methanol (1:1) .
Industrial Production Methods
the compound is available commercially for research purposes, indicating that it can be produced in sufficient quantities through extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
25-Anhydrocimigenol 3-o-beta-D-xyloside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific enzymes can facilitate the hydrolysis of the glycosidic bond.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of 25-Anhydrocimigenol 3-o-beta-D-xyloside, as well as the aglycone and sugar moiety from hydrolysis .
Wirkmechanismus
The mechanism of action of 25-Anhydrocimigenol 3-o-beta-D-xyloside involves its interaction with cellular pathways that regulate apoptosis and cell cycle arrest. The compound has been shown to upregulate Bax and p21 protein expression, downregulate Bcl-2 protein expression, and induce the cleavage of poly (ADP-ribose) polymerase protein. These actions contribute to its cytotoxic and cytostatic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Schizandronic Acid
- Argenteanone A
- 3β-Hydroxy-5α-cycloart-24-en-21-al
- 24 (E)-3α-Hydroxycycloart-24-en-26-al
Uniqueness
25-Anhydrocimigenol 3-o-beta-D-xyloside is unique due to its specific glycosidic linkage and its notable cytotoxicity against cancer cell lines. Its structure and biological activity distinguish it from other cycloartane glycosides .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBALRXHSITZGC-PVGNLWKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181765-11-7 | |
Record name | 25-Anhydrocimigenol 3-o-beta-D-xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181765117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25-ANHYDROCIMIGENOL 3-O-.BETA.-D-XYLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M144D60TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.